N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide
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Overview
Description
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that features a benzodiazole moiety, a methoxybenzenesulfonyl group, and a pyrrolidine carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide typically involves multiple steps:
Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the benzodiazole derivative using methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Pyrrolidine Carboxamide: The final step involves the coupling of the sulfonylated benzodiazole with a pyrrolidine carboxylic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzodiazole or pyrrolidine moieties.
Reduction: Reduced forms of the benzodiazole or sulfonyl groups.
Substitution: Substituted derivatives at the sulfonyl group.
Scientific Research Applications
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The benzodiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide
- N-(1H-1,3-Benzodiazol-2-ylmethyl)furan-2-carboxamide
- N-(1H-1,3-Benzodiazol-2-yl)benzamide
Uniqueness
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide is unique due to the presence of the methoxybenzenesulfonyl group, which can enhance its solubility and bioavailability. Additionally, the combination of the benzodiazole and pyrrolidine moieties provides a unique structural framework that can interact with a variety of biological targets.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S/c1-33-17-12-14-18(15-13-17)34(31,32)29-16-6-11-23(29)25(30)28-20-8-3-2-7-19(20)24-26-21-9-4-5-10-22(21)27-24/h2-5,7-10,12-15,23H,6,11,16H2,1H3,(H,26,27)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHJELJAQVQDOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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